BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE) is an endogenous peptide derived from the cleavage of its precursor, which is a longer form of endothelin-1. This 31-amino acid oligopeptide plays a significant role in various physiological processes, primarily as a potent vasoconstrictor. The peptide is generated through the action of chymase, an enzyme predominantly found in mast cells, which cleaves the precursor to produce BIG ENDOTHELIN-1 (1-31) .
BIG ENDOTHELIN-1 (1-31) is classified under the category of bioactive peptides. It is found in both human and bovine sources, highlighting its relevance in comparative physiology and potential applications in veterinary medicine. The compound is cataloged under the Chemical Abstracts Service number 133972-52-8 and has a molecular formula of C162H236N38O47S5, with a molecular weight of approximately 3628.16 g/mol .
The synthesis of BIG ENDOTHELIN-1 (1-31) typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
During SPPS, specific conditions are maintained to ensure proper folding and formation of disulfide bonds between cysteine residues, which are crucial for the peptide's structural integrity. Following synthesis, purification is achieved using high-performance liquid chromatography (HPLC) to attain a high purity level, often exceeding 99% .
BIG ENDOTHELIN-1 (1-31) consists of a sequence of amino acids that includes several cysteine residues capable of forming disulfide bridges. This structural feature is essential for its biological activity and stability.
The detailed amino acid sequence of BIG ENDOTHELIN-1 (1-31) is as follows:
Cysteine-Serine-Cysteine-Serine-Serine-Leucine-Methionine-Aspartic acid-Lysine-Glutamic acid-Cysteine-Valine-Tyrosine-Phenylalanine-Cysteine-Histidine-Leucine-Aspartic acid-Isoleucine-Isoleucine-Tryptophan-Valine-Asparagine-Threonine-Proline-Glutamic acid-Histidine-Valine-Valine-Proline-Tyrosine .
BIG ENDOTHELIN-1 (1-31) can participate in several chemical reactions:
Hydrolysis typically results in the formation of BIG ENDOTHELIN-1 (1-31) from its precursor, while further hydrolysis can yield various smaller peptides with distinct biological activities. Common reagents used in these reactions include chymase for hydrolysis and various oxidizing agents to study the effects on peptide structure .
BIG ENDOTHELIN-1 (1-31) primarily exerts its biological effects through binding to endothelin receptors, specifically ETA and ETB receptors located on target cells. This interaction triggers a cascade of intracellular signaling pathways that lead to vasoconstriction and modulation of vascular tone, thereby influencing blood pressure regulation .
BIG ENDOTHELIN-1 (1-31) is typically stored under controlled conditions at temperatures around -15°C to maintain stability. It exists as a solid or lyophilized powder when synthesized.
The compound demonstrates significant chemical stability due to its disulfide bonds but can be susceptible to enzymatic degradation under physiological conditions. Its solubility profile varies depending on the solvent used, with aqueous solutions being common for biological assays .
BIG ENDOTHELIN-1 (1-31) has diverse applications across multiple scientific fields:
Big Endothelin-1 (1-31) (Big ET-1(1-31)) is a 31-amino acid peptide intermediate derived from the proteolytic processing of its 38-amino acid precursor, Big Endothelin-1 (Big ET-1). The primary structure of Big ET-1(1-31) is identical in humans and bovines, featuring the sequence: Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr (Disulfide bridges: Cys¹-Cys¹⁵ and Cys³-Cys¹¹) [2]. This sequence conservation across species underscores its fundamental biological significance.
The molecular weight of the peptide is 3,628.16 Da with the molecular formula C₁₆₂H₂₃₆N₃₈O₄₇S₅ [2]. Structurally, Big ET-1(1-31) retains the N-terminal disulfide-bonded loop characteristic of endothelin peptides, which is critical for receptor recognition. Unlike the mature 21-amino acid ET-1, Big ET-1(1-31) possesses an extended C-terminal tail (residues 21-31), which influences its susceptibility to enzymatic processing and receptor binding affinity [1] [6]. Biophysical analyses indicate that the C-terminal extension reduces helical content compared to ET-1 but maintains the core structural scaffold necessary for bioactivity [6].
Table 1: Structural Features of Big ET-1(1-31)
Feature | Human/Bovine Big ET-1(1-31) |
---|---|
Amino Acid Sequence | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr |
Disulfide Bonds | Cys¹-Cys¹⁵, Cys³-Cys¹¹ |
Molecular Weight | 3,628.16 Da |
Structural Domains | N-terminal loop (1-15), α-helix (9-15), C-terminal tail (21-31) |
Isoelectric Point (pI) | 4.5 (predicted) |
The genes encoding Big ET-1(1-31) precursors, EDN1 (Endothelin-1) and EDN2 (Endothelin-2), exhibit evolutionary conservation across mammals but display distinct regulatory and structural features. The EDN1 gene spans approximately 6.8 kb of genomic DNA, comprising 5 exons in humans. Exon 1 encodes the signal peptide, while exons 2–4 encode the mature Big ET-1 sequence [8]. The EDN2 gene shares a similar exon-intron architecture but diverges in promoter elements, reflecting tissue-specific expression patterns.
In humans and bovines, EDN1 shows >90% coding sequence similarity, with the highest conservation in exons encoding bioactive domains. Non-coding regions (e.g., promoters) exhibit greater variability, explaining species differences in transcriptional regulation. For instance, hypoxia-response elements in the human EDN1 promoter are less conserved in bovines [8]. EDN2, while structurally similar to EDN1, is expressed predominantly in intestinal and renal tissues, contrasting with EDN1’s vascular endothelial expression [3] [7].
Table 2: Genomic Features of EDN1 and EDN2 Genes
Gene | Human Chromosomal Location | Exon Count | Prepropeptide Length | Amino Acid Identity (Human vs. Bovine) |
---|---|---|---|---|
EDN1 | 6p24.1 | 5 | 212 aa | 98% |
EDN2 | 1p34.1 | 5 | 178 aa | 95% |
The generation of Big ET-1(1-31) involves a tightly regulated cascade of proteolytic events:
Notably, Big ET-1(1-31) can exert biological activity independently of ET-1 conversion in some tissues. For example, in rabbit aorta, phosphoramidon (ECE/NEP inhibitor) increases Big ET-1(1-31) accumulation, while chymostatin (chymase inhibitor) blocks its generation when ECE/NEP is inhibited [10].
Table 3: Proteolytic Pathways for Big ET-1(1-31) Generation and Metabolism
Enzyme | Cleavage Site | Inhibitors | Biological Role |
---|---|---|---|
Chymase | Tyr³¹⁻Gly³² | Chymostatin | Primary generator of Big ET-1(1-31) |
MMP-2 | Gly³²⁻Leu³³ | Batimastat | Alternative ET-1(1-32) production |
NEP 24.11 | Trp²¹⁻Val²² | Thiorphan, Phosphoramidon | Converts Big ET-1(1-31) → ET-1(1-21) |
ECE-1 | Trp²¹⁻Val²² | Phosphoramidon, CGS35066 | Converts Big ET-1 → ET-1(1-21) |
The tertiary structure of Big ET-1(1-31) governs its accessibility to processing enzymes. The disulfide-bonded loop (Cys¹-Cys¹⁵/Cys³-Cys¹¹) stabilizes the N-terminal domain, while the C-terminal tail (residues 21-31) adopts dynamic conformations that modulate enzymatic recognition [10]. Key findings include:
These dynamics explain tissue-specific bioactivity: In vascular tissues, NEP dominates Big ET-1(1-31) metabolism, whereas in bronchial smooth muscle, chymase dictates its generation [1] [10].
Table 4: Conformational States of Big ET-1(1-31) and Functional Implications
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2